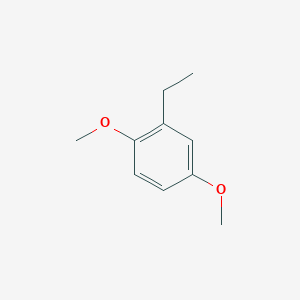

2-Ethyl-1,4-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Ethyl-1,4-dimethoxybenzene could potentially involve electrophilic aromatic substitution reactions . For instance, a similar compound, 1,4-dimethylbenzenes (ortho- and para-xylenes), can be converted into 1,3-dimethylbenzene (meta-xylene) using Friedel-Crafts catalysts .Molecular Structure Analysis

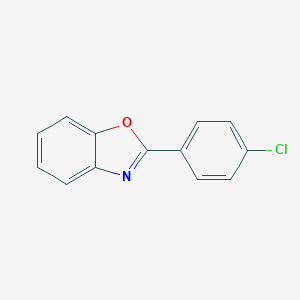

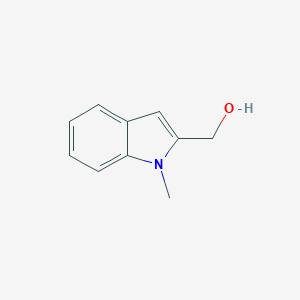

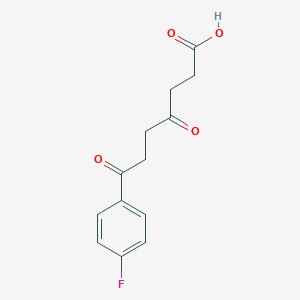

The molecular structure of 2-Ethyl-1,4-dimethoxybenzene consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 . Physical And Chemical Properties Analysis

2-Ethyl-1,4-dimethoxybenzene has a molecular weight of 166.22 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 166.099379685 g/mol . The topological polar surface area is 18.5 Ų . The compound has a density of 0.976 and a boiling point of 104-105ºC .Applications De Recherche Scientifique

Comprehensive Analysis of 2-Ethyl-1,4-dimethoxybenzene Applications

2-Ethyl-1,4-dimethoxybenzene is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Chemical Synthesis: 2-Ethyl-1,4-dimethoxybenzene serves as a precursor or intermediate in the synthesis of complex organic compounds. Its structure allows for reactions that introduce functional groups or extend the carbon chain, which can be useful in developing pharmaceuticals or agrochemicals.

Material Science: In material science, this compound can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of materials, which has implications for creating specialized plastics or coatings.

Analytical Chemistry: As a standard in chromatography, 2-Ethyl-1,4-dimethoxybenzene helps in the calibration of equipment and the quantification of similar compounds in mixtures. Its distinct chemical signature makes it ideal for use in gas chromatography and mass spectrometry.

Scent Compound in Ecology: In ecological studies, 2-Ethyl-1,4-dimethoxybenzene is identified as a floral scent compound that attracts specific bee species. It has been used in field bioassays to study the behavior of pollinators and their role in the ecosystem .

Propriétés

IUPAC Name |

2-ethyl-1,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCWRYUYQRBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343777 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,4-dimethoxybenzene | |

CAS RN |

1199-08-2 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)